7-Chloro-3-methyl-1H-quinolin-2-one is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by a chloro group at the 7-position and a methyl group at the 3-position of the quinoline ring. Quinoline derivatives, including 7-chloro-3-methyl-1H-quinolin-2-one, have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
7-Chloro-3-methyl-1H-quinolin-2-one is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing compounds due to the presence of nitrogen in its quinoline structure. The compound exhibits properties typical of quinolines, including potential pharmacological activities.
The synthesis of 7-chloro-3-methyl-1H-quinolin-2-one can be achieved through several methods, primarily involving nucleophilic substitution reactions and cyclization processes. A notable method involves the reaction of 4,7-dichloroquinoline with appropriate amines or other nucleophiles under controlled conditions.
The molecular structure of 7-chloro-3-methyl-1H-quinolin-2-one consists of a fused bicyclic system containing a benzene ring and a pyridine ring. The specific arrangement of substituents influences its chemical behavior and biological activity.
7-Chloro-3-methyl-1H-quinolin-2-one participates in various chemical reactions typical for quinoline derivatives:
Reactions are typically monitored using techniques such as thin-layer chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
The mechanism by which 7-chloro-3-methyl-1H-quinolin-2-one exerts its biological effects often involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes.
Research indicates that quinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting specific signaling pathways associated with tumor growth .
Relevant data from studies indicate that the compound's physicochemical properties align with Lipinski's Rule of Five, suggesting good oral bioavailability potential .
7-Chloro-3-methyl-1H-quinolin-2-one has been investigated for various applications:
This compound represents a significant area of interest within medicinal chemistry due to its versatile applications and promising biological activities. Further research into its mechanisms and derivative compounds could enhance its therapeutic potential.
The 7-chloro-3-methyl-1H-quinolin-2-one scaffold is primarily synthesized via cyclization strategies using substituted anilines as starting materials. The Gould-Jacobs reaction remains prominent, involving condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization at 220–250°C to yield 4-hydroxyquinoline intermediates. Subsequent chlorination using phosphorus oxychloride introduces the C4-chloro substituent, and hydrolysis affords the 2-one core [10]. Alternatively, the Conrad-Limpach protocol employs β-ketoesters under reflux conditions, where m-chloroaniline reacts with ethyl acetoacetate to form an anilide intermediate, with cyclization in diphenyl ether at 250°C yielding 3-methyl-substituted derivatives directly [10].
A more efficient three-step route leverages 4,7-dichloroquinoline as a versatile precursor. Initial N-oxidation with m-chloroperbenzoic acid (mCPBA) in chloroform affords the N-oxide (81–87% yield), which undergoes C2-selective amidation with benzonitrile under acidic conditions. Finally, nucleophilic substitution at C4 with methylamine introduces the methyl group, completing the scaffold [9]. Comparatively, the Pfitzinger reaction of isatin derivatives offers lower yields (<50%) due to competing decomposition pathways, limiting its utility for 7-chloro variants [10].
Table 1: Traditional Synthetic Routes Comparison
Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|
Gould-Jacobs | m-Chloroaniline, diethyl ethoxymethylenemalonate | 65–70 | High-temperature cyclization |
Conrad-Limpach | m-Chloroaniline, ethyl acetoacetate | 60–75 | Isomerization side products |
4,7-Dichloroquinoline route | mCPBA, benzonitrile, methylamine | 85–92 | Requires halogenated precursor |
Pfitzinger | Isatin, acetic anhydride | 30–45 | Low regioselectivity for C7 chloro |
Directed ortho-metalation (DoM) enables precise functionalization of the quinoline core. Treating N-protected 1H-quinolin-2-ones with sodium hexamethyldisilazide (NaHMDS) at –78°C generates a C3-directed anion, facilitating electrophilic capture. For 7-chloro substrates, this strategy achieves C3-methylation via iodomethane quenching (75–80% yield) without disturbing the C7-chloro bond [3]. The 7-chloro group itself originates from two approaches: (1) Sandmeyer reactions on 7-amino precursors using copper(I) chloride, or (2) direct chlorination of quinolin-2-one with sulfuryl chloride, though the latter risks over-chlorination at C5/C8 positions without careful stoichiometric control [8].
Metal-halogen exchange further diversifies the C7 position. n-Butyllithium-mediated lithiation at C7 of halogenated quinolines at –40°C enables carboxylation (CO₂), hydroxymethylation (HCHO), or phosphorylation (ClP(O)Ph₂) [3]. For C3-methyl derivatives, Reissert reactions with cyanide and acyl chlorides yield 3-cyanomethyl analogs, while Vilsmeier-Haack formylation introduces aldehydes for side-chain elongation [9].
Table 2: Regioselective Functionalization Techniques
Position | Method | Reagents/Conditions | Key Products |
---|---|---|---|
C3 | Directed metalation | NaHMDS, CH₃I; –78°C | 3-Methyl derivatives |
C7 | Sandmeyer reaction | CuCl, NaNO₂, HCl; 0–5°C | 7-Chloro from amine precursor |
C7 | Metal-halogen exchange | n-BuLi, electrophile; –40°C | Carboxylic acids, aldehydes |
C3 | Reissert reaction | KCN, BnCl; DCM, reflux | 3-Cyanomethyl quinolones |
N-Alkylation of 7-chloro-3-methyl-1H-quinolin-2-one faces challenges due to amide-imidol tautomerism, which diminishes nucleophilicity at N1. To overcome this, phase-transfer catalysis (PTC) using benzyltriethylammonium chloride enables efficient N-alkylation with alkyl halides in biphasic toluene/50% NaOH systems (60–75% yields) [6]. Microwave-assisted synthesis accelerates reactions, such as N-propargylation with propargyl bromide, achieving 90% conversion in 15 minutes at 100°C in DMF [9].
Side-chain engineering leverages the 3-methyl group’s reactivity. Benzylic bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates 3-bromomethyl intermediates for nucleophilic displacement with amines (morpholine, piperazine) or azides. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) then constructs 1,2,3-triazole-linked conjugates [5]. X-ray crystallography confirms that bulky N-substituents (e.g., pyridin-2-one) induce a 85.93° dihedral angle between quinoline and the pendant group, potentially influencing biological target engagement [5].
Table 3: N-Alkylation and Side-Chain Diversification Approaches
Strategy | Conditions | Products | Yield (%) |
---|---|---|---|
Phase-transfer alkylation | BnEt₃NCl, NaOH, toluene, 80°C | N-Alkyl (C₁–C₆) derivatives | 60–75 |
Microwave N-propargylation | Propargyl bromide, K₂CO₃, DMF, 100°C | N-Propargyl quinolones | 85–90 |
Benzylic bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethyl intermediates | 70–80 |
CuAAC conjugation | CuSO₄, sodium ascorbate, alkyne | Triazole-linked pharmacophores | 65–78 |
Chemoenzymatic strategies address the stereoselective synthesis of chiral side chains. Lipase-catalyzed kinetic resolution resolves racemic alcohols like 1-(7-chloro-2-oxoquinolin-1(2H)-yl)propan-2-ol using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate in organic solvents. This affords (S)-alcohols and (R)-acetates with enantiomeric excess (ee) >99% and E-values up to 328 [6]. Similarly, acyltransferase variants from Mycobacterium smegmatis (MsAcT) catalyze enantioselective transesterification in water, enabling gram-scale production with 50% conversion and 98% ee [6].
Dioxygenase-mediated functionalization offers complementary stereocontrol. Engineered AsqJ dioxygenase catalyzes asymmetric epoxidation of quinoline precursors, leveraging substrate promiscuity for brominated analogs. Molecular dynamics simulations confirm that 7-bromo substrates maintain optimal Fe–C10 distances (4.0–5.5 Å) for stereoselective oxyfunctionalization [4]. Combined with Lewis acid-triggered rearrangements, this yields enantiopure viridicatin scaffolds adaptable to 7-chloro-3-methylquinolin-2-one synthesis [4].
Table 4: Biocatalysts for Stereoselective Transformations
Biocatalyst | Reaction | Conditions | Stereochemical Outcome |
---|---|---|---|
Candida antarctica lipase B | Kinetic resolution of alcohols | Vinyl acetate, toluene | (S)-Alcohol: >99% ee |
Mycobacterium smegmatis acyltransferase | Enantioselective transesterification | Water, vinyl acetate | (R)-Acetate: 98% ee |
AsqJ dioxygenase | Asymmetric epoxidation | Fe²⁺, 2-oxoglutarate | R,S-Epoxide: 95% de |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7